SBI-425

Description

Structure

3D Structure

Properties

IUPAC Name |

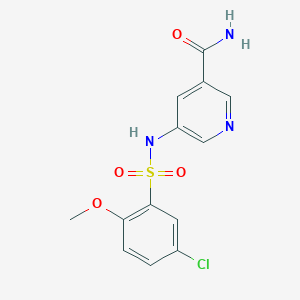

5-[(5-chloro-2-methoxyphenyl)sulfonylamino]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O4S/c1-21-11-3-2-9(14)5-12(11)22(19,20)17-10-4-8(13(15)18)6-16-7-10/h2-7,17H,1H3,(H2,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBAITEDLNTYIOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CN=CC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SBI-425: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of SBI-425, a potent and orally bioavailable inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). This compound, chemically known as 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide, has emerged as a significant research tool and potential therapeutic agent for conditions associated with pathological calcification. This guide details its discovery through optimization of a previously identified series of TNAP inhibitors, its chemical synthesis, mechanism of action, and a summary of its preclinical data. All quantitative data are presented in structured tables, and key experimental protocols are described. Visual diagrams of the synthetic route, mechanism of action, and discovery workflow are provided to facilitate understanding.

Introduction

Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme that regulates bone mineralization by hydrolyzing extracellular inorganic pyrophosphate (ePPi), a potent inhibitor of calcification, into inorganic phosphate (Pi).[1] While this process is crucial for normal skeletal and dental development, dysregulation of TNAP activity, leading to low levels of ePPi, can cause pathological soft-tissue calcification.[1] Inhibition of TNAP presents a promising therapeutic strategy to prevent such conditions by increasing ePPi levels.[1] this compound was developed as a potent, selective, and orally bioavailable TNAP inhibitor to investigate this therapeutic hypothesis.[1][2]

Discovery and Synthesis of this compound

The discovery of this compound was the result of a targeted optimization of a previously described series of TNAP inhibitors.[2] A whole blood assay was utilized to refine the structure-activity relationship, leading to the identification of this compound as a lead candidate with robust in vivo activity.[1][2]

Synthesis of this compound

This compound can be synthesized on a large scale (>50g) through a multi-step process.[2] The synthesis begins with the treatment of chloroanisole with sulfuryl chloride to yield the sulfonyl chloride intermediate. This intermediate is then reacted with an esterified aminonicotinic acid. The final step involves amide formation to produce this compound in good yields.[2]

Experimental Protocol: Synthesis of this compound [2]

A representative synthesis is as follows:

-

Sulfonylation: Chloroanisole is reacted with chlorosulfonic acid (ClSO3H) to produce 5-chloro-2-methoxybenzenesulfonyl chloride.

-

Esterification: 5-aminonicotinic acid is treated with thionyl chloride (SOCl2) in methanol (MeOH) to generate the corresponding methyl ester.

-

Coupling: The sulfonyl chloride from step 1 is reacted with the amino ester from step 2 in the presence of pyridine and 4-dimethylaminopyridine (DMAP).

-

Amidation: The resulting ester is treated with ammonium hydroxide (NH4OH) in water (H2O) to yield the final product, this compound.

Mechanism of Action

This compound exerts its effect by directly inhibiting the enzymatic activity of TNAP.[3] TNAP is an ectoenzyme responsible for hydrolyzing extracellular inorganic pyrophosphate (ePPi) into two molecules of inorganic phosphate (Pi).[1] By inhibiting TNAP, this compound prevents the breakdown of ePPi, leading to an increase in its local concentration.[1] This elevated ePPi level, in turn, inhibits soft tissue calcification.[1]

Preclinical Data

This compound has undergone extensive preclinical evaluation, demonstrating its potency, selectivity, and in vivo efficacy in various animal models of pathological calcification.

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of TNAP with an IC50 of 16 nM.[3] It exhibits high selectivity for TNAP over other alkaline phosphatase isozymes such as intestinal alkaline phosphatase (IAP) and placental alkaline phosphatase (PLAP), with IC50 values greater than 80 μM for these enzymes.[2] A broader screening against 35 other targets at a concentration of 10 μM showed no significant cross-reactivity, with only modest activity against CYP3A4 (>30 μM).[2]

| Parameter | Value | Reference |

| TNAP IC50 | 16 nM | [3] |

| IAP Selectivity | >80 µM | [2] |

| PLAP Selectivity | >80 µM | [2] |

| CYP3A4 Activity | >30 µM | [2] |

Pharmacokinetics

Pharmacokinetic studies in rodents have shown that this compound has favorable properties, including low clearance, a good half-life (t1/2), and excellent oral bioavailability.[2] After a 10 mg/kg oral dose, this compound displayed a very high oral exposure with an AUC of over 800 ug.hr/mL.[2]

| Parameter | Dose | Value | Reference |

| Oral Bioavailability | - | Good to Excellent | [2] |

| Clearance | - | Low to Very Low | [2] |

| Half-life (t1/2) | - | Good | [2] |

| Oral Exposure (AUC) | 10 mg/kg | >800 ug.hr/mL | [2] |

In Vivo Efficacy

The in vivo efficacy of this compound has been demonstrated in multiple preclinical models. A single 10 mg/kg oral dose in mice resulted in greater than 75% inhibition of plasma TNAP activity for up to 8 hours and approximately 50% inhibition at 24 hours.[2]

Experimental Protocol: In Vivo TNAP Inhibition Assay [2]

-

Mice are administered a single oral dose of this compound (10 mg/kg).

-

Blood samples are collected at various time points post-dosing.

-

Plasma is isolated from the blood samples.

-

TNAP activity in the plasma is measured using a suitable enzymatic assay.

-

The percentage of TNAP inhibition is calculated relative to vehicle-treated control animals.

In a rat model of warfarin-induced vascular calcification, daily administration of this compound (10 mg/kg) for 7 weeks significantly reduced the calcium content in the aorta and peripheral arteries.[4]

| Model | Dose | Duration | Key Finding | Reference |

| Warfarin-induced vascular calcification (rat) | 10 mg/kg/day | 7 weeks | Significant reduction in aortic calcium content (3.84 to 0.70 mg/g) | [4] |

| TNAP-overexpressing mice | 10 mg/kg/day | - | Reduced arterial calcification and prolonged lifespan | [5] |

| WHC-eTNAP mice (atherosclerosis) | 30 mg/kg/day | 5 weeks | Reduced coronary calcium and improved ejection fraction | [6] |

Experimental Workflow: From Discovery to In Vivo Validation

Safety and Other Considerations

While this compound has shown a promising preclinical profile, it is important to note that long-term, high-dose inhibition of TNAP may have effects on bone homeostasis, which should be carefully monitored.[5] Studies have also indicated that this compound does not cross the blood-brain barrier in healthy mice, which may be a desirable property for targeting peripheral pathologies.[7][8]

Conclusion

This compound is a potent, selective, and orally bioavailable inhibitor of TNAP that has been extensively validated in preclinical models of pathological calcification. Its well-defined synthesis, clear mechanism of action, and favorable pharmacokinetic profile make it a valuable tool for research into the role of TNAP in health and disease. The data summarized in this whitepaper support its continued investigation as a potential therapeutic agent for disorders characterized by ectopic calcification.

References

- 1. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Overexpression of tissue-nonspecific alkaline phosphatase (TNAP) in endothelial cells accelerates coronary artery disease in a mouse model of familial hypercholesterolemia | PLOS One [journals.plos.org]

- 7. mdpi.com [mdpi.com]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

An In-Depth Technical Guide to the Structure-Activity Relationship of SBI-425, a Potent Tissue-Nonspecific Alkaline Phosphatase (TNAP) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-425, chemically known as 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide, is a potent and selective small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). TNAP is a key enzyme in bone mineralization and has been implicated in the pathophysiology of various diseases, including vascular calcification and sepsis. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the experimental protocols used in its evaluation and visualizing the key signaling pathways it modulates.

Structure-Activity Relationship (SAR) of this compound and its Analogs

The development of this compound involved systematic modifications of a lead sulfonamide scaffold to optimize potency and pharmacokinetic properties. The core structure consists of a substituted phenyl sulfonamide linked to a nicotinamide moiety. Key SAR insights are summarized below.[1]

Core Structural Requirements for Potent TNAP Inhibition:

-

Sulfonamide Linker: This group is essential for activity.

-

Pyridine Motif: Replacement of the pyridine ring with other heterocycles generally leads to a decrease in potency.

-

2-Methoxy Group on the Phenyl Ring: This substitution is preferred for optimal activity.

SAR at the Pyridyl Ring:

-

Substitution at the 4- and 6-positions: Not well-tolerated, resulting in a significant loss of potency.

-

Substitution at the 5-position: This position is amenable to various substitutions, including esters, acids, and amides. The unsubstituted carboxamide of this compound demonstrated excellent potency in both biochemical and whole blood assays. Substituted amides, however, showed a significant drop in potency.

SAR at the Phenyl Ring:

-

Halogen substitutions at the 5-position of the phenyl ring are well-tolerated, with fluorine, chlorine, and bromine substitutions showing comparable potency.

The following tables summarize the quantitative SAR data for this compound and its analogs, highlighting the impact of structural modifications on inhibitory activity against TNAP.

Table 1: SAR of the Phenyl Ring Substituents

| Compound | R | PPi Assay IC50 (μM) | Whole Blood Assay IC50 (μM) |

| This compound | 5-Cl | 0.016 | 0.105 |

| Analog 1 | 5-F | 0.021 | 0.134 |

| Analog 2 | 5-Br | 0.018 | 0.115 |

| Analog 3 | H | 0.045 | 0.560 |

Table 2: SAR of the Pyridyl Ring 5-Position Substituents

| Compound | R' | PPi Assay IC50 (μM) | Whole Blood Assay IC50 (μM) |

| This compound | CONH2 | 0.016 | 0.105 |

| Analog 4 | COOH | 0.035 | 0.450 |

| Analog 5 | COOMe | 0.028 | 0.380 |

| Analog 6 | CONHMe | 0.250 | >10 |

| Analog 7 | CON(Me)2 | 0.580 | >10 |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

Synthesis of this compound (5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide)

A representative synthesis for this compound is depicted in the following scheme.[1][2]

Scheme 1: Synthesis of this compound

Caption: Synthetic scheme for this compound.

Step-by-step procedure:

-

Synthesis of 5-chloro-2-methoxybenzene-1-sulfonyl chloride: 2-Chloroanisole is treated with chlorosulfonic acid to yield the corresponding sulfonyl chloride.

-

Synthesis of methyl 5-aminonicotinate: 5-Aminonicotinic acid is esterified using thionyl chloride in methanol.

-

Coupling Reaction: The sulfonyl chloride from step 1 is reacted with methyl 5-aminonicotinate from step 2 in the presence of pyridine and a catalytic amount of 4-dimethylaminopyridine (DMAP) to form the sulfonamide linkage.

-

Amidation: The resulting methyl ester is then treated with aqueous ammonium hydroxide to afford the final product, this compound.

TNAP Inhibition Assay (PPi Assay)

This biochemical assay measures the ability of a compound to inhibit the hydrolysis of the artificial substrate pyrophosphate (PPi) by recombinant TNAP.

Materials:

-

Recombinant human TNAP

-

Inorganic pyrophosphate (PPi)

-

Malachite green reagent

-

Assay buffer (e.g., Tris-HCl, pH 7.4, with MgCl2 and ZnCl2)

-

Test compounds (e.g., this compound) dissolved in DMSO

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, add the assay buffer, recombinant TNAP, and the test compound.

-

Initiate the enzymatic reaction by adding PPi.

-

Incubate the plate at 37°C for a specified time.

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at a wavelength of 620-650 nm.

-

Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Whole Blood TNAP Inhibition Assay

This assay measures the inhibitory effect of a compound on TNAP activity in a more physiologically relevant matrix.

Materials:

-

Freshly drawn whole blood (e.g., human or mouse)

-

TNAP substrate (e.g., p-nitrophenyl phosphate (pNPP) or a chemiluminescent substrate)

-

Lysis buffer (if using intracellular TNAP)

-

Assay buffer

-

Test compounds dissolved in DMSO

Procedure:

-

Prepare serial dilutions of the test compound.

-

Add the test compound to aliquots of whole blood and pre-incubate.

-

Add the TNAP substrate to initiate the reaction.

-

Incubate at 37°C for a defined period.

-

Stop the reaction (e.g., by adding a stop solution or by centrifugation to separate plasma/serum).

-

Measure the product formation (e.g., absorbance of p-nitrophenol at 405 nm or luminescence).

-

Calculate the percentage of inhibition and determine the IC50 value.

In Vivo Efficacy Study: Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis

This model is used to evaluate the in vivo efficacy of this compound in a polymicrobial sepsis model.[3]

Animals:

-

C57BL/6 mice

Procedure:

-

Anesthetize the mice.

-

Make a midline laparotomy incision to expose the cecum.

-

Ligate the cecum distal to the ileocecal valve.

-

Puncture the ligated cecum with a needle (e.g., 21-gauge) to induce sepsis.

-

Return the cecum to the peritoneal cavity and close the incision.

-

Administer this compound (e.g., 25 mg/kg, intraperitoneally) or vehicle control at specified time points post-surgery.

-

Monitor the animals for survival and clinical signs of sepsis.

-

At the end of the study, collect blood and tissues for analysis of TNAP activity and inflammatory markers.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by inhibiting TNAP, which plays a crucial role in several signaling pathways.

Regulation of Extracellular Pyrophosphate (ePPi) and Mineralization

The primary function of TNAP is the hydrolysis of extracellular inorganic pyrophosphate (ePPi), a potent inhibitor of mineralization, into two molecules of inorganic phosphate (Pi). By inhibiting TNAP, this compound increases the local concentration of ePPi, thereby preventing pathological calcification.

Caption: this compound inhibits TNAP, increasing ePPi levels and preventing calcification.

Modulation of Inflammatory Signaling

TNAP can dephosphorylate lipopolysaccharide (LPS), a component of Gram-negative bacteria, thereby detoxifying it and preventing the activation of Toll-like receptor 4 (TLR4) signaling. Inhibition of TNAP by this compound could therefore potentiate LPS-induced inflammation.[3]

Caption: TNAP dephosphorylates LPS, preventing TLR4 activation.

Involvement in Cellular Signaling Cascades

Recent studies suggest that TNAP inhibition can influence intracellular signaling pathways. For instance, TNAP inhibition has been shown to increase the expression of Rho-associated coiled-coil containing protein kinase (ROCK) proteins, which are involved in cytoskeletal remodeling and endothelial barrier function. Furthermore, TNAP has been implicated in modulating TGF-β/Smads and ERK1/2 signaling pathways, which are critical in cardiac fibrosis.

Caption: this compound-mediated TNAP inhibition affects cellular signaling pathways.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of TNAP with a clear structure-activity relationship. The detailed experimental protocols and an understanding of its role in key signaling pathways provide a solid foundation for its use as a research tool and for the development of novel therapeutics targeting TNAP-mediated pathologies. Further research into the downstream consequences of TNAP inhibition will continue to elucidate the full therapeutic potential of compounds like this compound.

References

- 1. Systemic inhibition of tissue-nonspecific alkaline phosphatase alters the brain-immune axis in experimental sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TNAP is a novel regulator of cardiac fibrosis after myocardial infarction by mediating TGF-β/Smads and ERK1/2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

SBI-425: A Deep Dive into its Role in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBI-425 is a potent and orally bioavailable small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP)[1][2][3]. This technical guide explores the core mechanism of action of this compound, its impact on cellular signaling pathways, and its therapeutic implications, particularly in the context of pathological calcification. We will delve into the quantitative data from key studies, provide an overview of experimental protocols, and visualize the intricate signaling networks influenced by this compound.

Core Mechanism of Action: Inhibition of Tissue-Nonspecific Alkaline Phosphatase (TNAP)

This compound is a highly selective inhibitor of TNAP, with an IC50 of 16 nM[1]. TNAP is a key enzyme responsible for hydrolyzing extracellular inorganic pyrophosphate (ePPi), a potent inhibitor of hydroxyapatite crystal formation and growth[2]. By inhibiting TNAP, this compound leads to an increase in extracellular ePPi levels. This elevation of ePPi is the primary mechanism through which this compound prevents pathological soft-tissue calcification[2].

The enzyme TNAP plays a crucial role in bone mineralization by maintaining a proper balance between inorganic phosphate (Pi) and ePPi[2]. However, its activity in other tissues can contribute to detrimental calcification. This compound's targeted inhibition of TNAP offers a promising therapeutic strategy for conditions characterized by ectopic calcification[4].

Signaling Pathway of TNAP Inhibition by this compound

Caption: this compound inhibits TNAP, increasing ePPi levels and preventing calcification.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies involving this compound.

Table 1: In Vitro and In Vivo Potency of this compound

| Parameter | Value | Species | Source |

| IC50 (TNAP) | 16 nM | - | [1] |

| In vivo TNAP Inhibition (8h post-dose) | >75% | Mouse | [2][4] |

| In vivo TNAP Inhibition (24h post-dose) | ~50% | Mouse | [2][4] |

Table 2: Pharmacokinetic Properties of this compound in Rodents

| Parameter | Dose | Route | AUC | t1/2 | Bioavailability | Species | Source |

| This compound | 10 mg/kg | PO | >800 ug.hr/mL | Good | Good to Excellent | Rodent | [2] |

| This compound | 2 mpk | IV | - | - | - | Rodent | [2] |

Table 3: Efficacy of this compound in a Warfarin-Induced Vascular Calcification Model

| Treatment Group | Aortic Calcium Content (mg/g wet tissue) | Carotid Artery Calcium Content (mg/g wet tissue) | Femoral Artery Calcium Content (mg/g wet tissue) | Species | Source |

| Vehicle | 3.84 ± 0.64 | 1.46 ± 0.32 | 1.80 ± 0.32 | Rat | [4] |

| This compound (10 mg/kg/day) | 0.70 ± 0.23 | 0.28 ± 0.04 | 0.43 ± 0.12 | Rat | [4] |

Impact on Cellular Signaling Beyond Calcification

While the primary described role of this compound is in preventing calcification, research has begun to explore its effects on other cellular processes.

Immune System Modulation

Studies have shown that this compound can influence the immune system. Specifically, treatment with this compound has been observed to suppress Foxp3 expression in CD4+ and CD8+ T cells in splenocytes from mice with cecal ligation and puncture (CLP)-induced sepsis[1][5]. This suggests a potential role for TNAP in T-cell function and that its inhibition by this compound may modulate T-cell mediated immune responses[5][6].

Blood-Brain Barrier Integrity

TNAP is expressed on the luminal and abluminal surfaces of brain endothelial cells[7]. Under normal physiological conditions, this compound does not cross the blood-brain barrier (BBB) in healthy mice[5][6][7]. However, in a compromised BBB, as seen in experimental sepsis, this compound can cross and reduce TNAP activity in the brain parenchyma[5][6]. Interestingly, in vitro studies using primary brain microvascular endothelial cells (BMECs) have shown that this compound, in combination with a pro-inflammatory stimulus, can potentiate the loss of barrier function[5][8]. This suggests a complex role for TNAP in maintaining BBB integrity, which can be modulated by this compound.

Logical Workflow for Investigating this compound Effects on BBB

Caption: Experimental workflow to assess this compound's impact on the blood-brain barrier.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in this compound research.

In Vivo TNAP Inhibition Assay

-

Animal Model: Mice.

-

Administration: Oral gavage of this compound (10 mg/kg)[2].

-

Sample Collection: Plasma collected at various time points (e.g., 8 and 24 hours) post-dosing[2][4].

-

Assay: Measurement of TNAP activity in the plasma samples[2].

-

Vehicle Control: A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline is a commonly used vehicle for in vivo administration[1].

Warfarin-Induced Vascular Calcification Model in Rats

-

Animal Model: Rats.

-

Induction of Calcification: Administration of a 0.30% warfarin diet[4].

-

Treatment: Daily administration of this compound (10 mg/kg/day) for a period of 7 weeks[4].

-

Endpoint Analysis:

-

Vehicle Control: Daily administration of the vehicle solution.

In Vitro Brain Microvascular Endothelial Cell (BMEC) Barrier Function Assay

-

Cell Culture: Primary murine BMECs are cultured according to established protocols[5].

-

Treatment: Cells are treated with vehicle, a pro-inflammatory stimulus (e.g., IFNγ + TNFα), this compound (e.g., 100 μM), or a combination of the pro-inflammatory stimulus and this compound[5].

-

Measurement of Barrier Function: Real-time changes in cellular impedance are measured to quantify barrier function, denoted as the cell index (CI)[5]. A decrease in the normalized CI indicates a loss of barrier integrity.

Future Directions and Conclusion

This compound has emerged as a valuable research tool and a potential therapeutic agent for diseases associated with pathological calcification. Its well-defined mechanism of action, centered on the potent and selective inhibition of TNAP, provides a strong foundation for its development. The emerging data on its effects on the immune system and the blood-brain barrier open up new avenues of investigation into the broader physiological roles of TNAP and the therapeutic potential of its inhibition.

Further research is warranted to elucidate the downstream signaling consequences of TNAP inhibition by this compound in various cell types and disease models. While the current body of literature does not extensively detail the role of this compound in signaling pathways such as autophagy, the profound metabolic and cellular changes induced by modulating phosphate and pyrophosphate levels suggest that such connections may exist and are worthy of future exploration. The continued study of this compound will undoubtedly contribute to a deeper understanding of cellular signaling and may lead to novel treatments for a range of debilitating diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. universalbiologicals.com [universalbiologicals.com]

- 4. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systemic inhibition of tissue-nonspecific alkaline phosphatase alters the brain-immune axis in experimental sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. mdpi.com [mdpi.com]

- 8. Systemic inhibition of tissue-nonspecific alkaline phosphatase alters the brain-immune axis in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

SBI-425 and its Effect on Extracellular Pyrophosphate Homeostasis: A Technical Review

Abstract SBI-425 is a potent, selective, and orally bioavailable small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). TNAP plays a crucial role in regulating extracellular inorganic pyrophosphate (ePPi), a key inhibitor of soft tissue calcification, by hydrolyzing it into two molecules of inorganic phosphate (Pi). By inhibiting TNAP, this compound is designed to increase local concentrations of ePPi, thereby preventing pathological mineralization. This technical guide provides an in-depth review of the mechanism of action of this compound, summarizes the quantitative data from preclinical studies regarding its effect on ePPi levels, details relevant experimental protocols, and presents visual diagrams of the associated signaling pathways and experimental workflows.

Introduction to this compound and Extracellular Pyrophosphate

Extracellular inorganic pyrophosphate (ePPi) is a critical endogenous inhibitor of hydroxyapatite crystal formation and growth, playing a vital role in preventing pathological calcification in soft tissues.[1][2] The balance between ePPi and inorganic phosphate (Pi) is tightly regulated. A key enzyme in this process is tissue-nonspecific alkaline phosphatase (TNAP), an ectoenzyme that catalyzes the hydrolysis of ePPi into Pi.[1][3] In several pathological conditions, such as pseudoxanthoma elasticum (PXE) and generalized arterial calcification of infancy (GACI), dysregulation of this pathway leads to low ePPi levels and subsequent severe ectopic mineralization.[4][5]

This compound, or 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide, was developed as a potent and selective inhibitor of TNAP (IC50 = 16 nM).[1][6][7] Its therapeutic rationale is based on the principle that inhibiting TNAP activity will prevent the degradation of ePPi, leading to an increase in its extracellular concentration and thereby mitigating pathological calcification.[1][3] this compound has demonstrated efficacy in reducing calcification in various preclinical models of ectopic mineralization.[2][4][8]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of TNAP.[9][10] TNAP is a key regulator of the extracellular Pi to ePPi ratio.[1] The generation of extracellular PPi is primarily handled by ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which hydrolyzes ATP to produce AMP and PPi.[4][11] In some contexts, the release of ATP into the extracellular space is mediated by the ABCC6 transporter.[5] Once present extracellularly, PPi acts as a potent inhibitor of calcification.[2] TNAP counteracts this by hydrolyzing PPi, thus promoting conditions favorable for mineralization.[1][12] this compound binds to TNAP, blocking its hydrolytic activity and preserving the local pool of ePPi.

Signaling Pathway for ePPi Homeostasis and this compound Intervention

Caption: this compound inhibits TNAP, preventing the breakdown of ePPi.

Preclinical Evidence: Effect on Extracellular Pyrophosphate Levels

The therapeutic premise of this compound is that inhibiting TNAP will lead to an increase in circulating ePPi. However, preclinical data presents a complex picture. While this compound consistently and robustly reduces plasma TNAP activity, a corresponding increase in plasma PPi levels is not always observed.

In a study using the Abcc6-/- mouse model of PXE, oral administration of this compound resulted in a significant reduction in plasma TNAP activity.[4][13] Surprisingly, the therapeutic effect of attenuating ectopic mineralization was not accompanied by an increase in plasma PPi levels.[4][5] This suggests that the protective effect of this compound might be mediated by changes in local, rather than systemic, PPi concentrations at the site of mineralization, or that plasma PPi levels do not adequately reflect the relevant PPi pool in connective tissues.[5]

Conversely, other reports and reviews state that TNAP inhibitors, including this compound, do increase PPi levels.[3][14] For instance, in a mouse model of chronic kidney disease, a different TNAP inhibitor, DS-1211, was able to elevate plasma PPi.[2] It is possible that the effect of TNAP inhibition on systemic PPi is context-dependent, varying with the specific disease model and the baseline rate of PPi production. For example, in models with extremely low PPi generation, such as in Enpp1 deficient mice, inhibiting the degradation of an already scarce substrate with this compound fails to prevent mineralization, highlighting the dependency on a sufficient existing PPi pool.[2][4]

Quantitative Data Summary

| Animal Model | This compound Dose | Effect on Plasma TNAP Activity | Effect on Plasma PPi Levels | Outcome on Calcification | Reference |

| Abcc6-/- Mouse (PXE) | 75 mg/kg/day | ▼ 61% reduction | ↔ No significant increase | ▼ 58% reduction in muzzle skin | [4][13] |

| Enpp1asj Mouse (GACI) | 75 mg/kg/day | ▼ Significant reduction | Not Reported | ↔ No reduction in mineralization | [4] |

| Warfarin-induced Rat | 10 mg/kg/day | Not reported (inhibition implied) | Not Reported | ▼ Significant reduction in aorta | [8] |

| WHC-eTNAP Mouse | Not specified | ▼ Significant reduction | ▲ Significant increase | ▼ Reduction in coronary artery | [15] |

Note: The table summarizes findings from different studies. Direct comparison should be made with caution due to variations in models, protocols, and endpoints measured.

Key Experimental Methodologies

The following sections describe generalized protocols based on methodologies reported in the cited literature for evaluating the in vivo effects of this compound.

General Experimental Workflow

References

- 1. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Therapeutic approaches for the treatment of genetic and acquired cardiovascular calcification [frontiersin.org]

- 3. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Tissue-Nonspecific Alkaline Phosphatase Attenuates Ectopic Mineralization in the Abcc6−/− Mouse Model of PXE but not in the Enpp1 Mutant Mouse Models of GACI - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. medkoo.com [medkoo.com]

- 11. IL302954A - Treatment of ENPP1 deficiency and ABCC6 deficiency - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of Tissue-Nonspecific Alkaline Phosphatase Attenuates Ectopic Mineralization in the Abcc6-/- Mouse Model of PXE but Not in the Enpp1 Mutant Mouse Models of GACI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chronic Kidney Disease-Induced Arterial Media Calcification in Rats Prevented by Tissue Non-Specific Alkaline Phosphatase Substrate Supplementation Rather Than Inhibition of the Enzyme [mdpi.com]

- 15. researchgate.net [researchgate.net]

SBI-425: A Deep Dive into its Enzymatic Inhibition Kinetics and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBI-425 is a potent and selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP), a key enzyme implicated in the pathophysiology of vascular calcification and other metabolic disorders. This technical guide provides a comprehensive overview of the enzymatic inhibition kinetics of this compound, details the experimental methodologies for its characterization, and explores its impact on relevant signaling pathways.

Introduction

Tissue-nonspecific alkaline phosphatase (TNAP) is a ubiquitously expressed ectoenzyme that plays a critical role in bone mineralization by hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation. However, aberrant TNAP activity in soft tissues can lead to pathological calcification, contributing to cardiovascular disease, a leading cause of morbidity and mortality worldwide. This compound has emerged as a promising therapeutic agent by selectively targeting TNAP, thereby preventing the progression of vascular calcification.

Enzymatic Inhibition Kinetics of this compound

This compound is a highly potent inhibitor of TNAP with a reported IC50 value of 16 nM.[1] While a specific Ki value is not widely published, studies on related aryl sulfonamide inhibitors suggest that this compound likely acts as an uncompetitive inhibitor.[2] Uncompetitive inhibitors bind to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing product formation. This mode of inhibition is particularly effective when substrate concentrations are high, a condition often present in pathological states of ectopic calcification.

Quantitative Inhibition Data

The following table summarizes the key quantitative data for the enzymatic inhibition of TNAP by this compound.

| Parameter | Value | Enzyme | Assay Condition | Reference |

| IC50 | 16 nM | Tissue-Nonspecific Alkaline Phosphatase (TNAP) | In vitro PPi hydrolysis assay | [1] |

| Selectivity | >80 µM against IAP and PLAP | Intestinal Alkaline Phosphatase (IAP), Placental Alkaline Phosphatase (PLAP) | In vitro enzymatic assays | [3] |

| In Vivo Efficacy | >75% inhibition of plasma TNAP activity at 8 hours and ~50% at 24 hours after a 10 mg/kg oral dose in mice. | Murine Plasma TNAP | In vivo pharmacokinetic/pharmacodynamic study | [3][4] |

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the replication and validation of scientific findings. This section details the key experimental protocols used to characterize the enzymatic inhibition kinetics of this compound.

In Vitro TNAP Inhibition Assay (p-Nitrophenyl Phosphate Method)

This colorimetric assay is a standard method for determining alkaline phosphatase activity.

Principle: TNAP catalyzes the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP) and inorganic phosphate. The resulting pNP is a chromogenic product that can be quantified spectrophotometrically at 405 nm.

Materials:

-

Recombinant human TNAP

-

This compound

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl2, pH 9.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a dilution series of this compound in the assay buffer.

-

In a 96-well plate, add a fixed amount of recombinant human TNAP to each well.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.

-

Measure the absorbance at 405 nm at regular intervals to determine the initial reaction velocity (V0).

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

In Vivo Pharmacodynamic Assessment of TNAP Inhibition

This protocol describes the evaluation of this compound's ability to inhibit TNAP activity in a living organism.

Animal Model:

-

Male C57BL/6 mice

Materials:

-

This compound formulated for oral administration

-

Vehicle control

-

Blood collection supplies (e.g., heparinized capillary tubes)

-

Centrifuge

-

TNAP activity assay kit (as described in 3.1)

Procedure:

-

Administer a single oral dose of this compound (e.g., 10 mg/kg) or vehicle to the mice.

-

At various time points post-administration (e.g., 1, 4, 8, 24 hours), collect blood samples via a suitable method (e.g., retro-orbital bleeding).

-

Process the blood samples to obtain plasma by centrifugation.

-

Measure the TNAP activity in the plasma samples using the pNPP assay described in section 3.1.

-

Calculate the percentage of TNAP inhibition at each time point relative to the vehicle-treated control group.

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects by modulating key signaling pathways involved in vascular calcification and inflammation.

The Central Role of TNAP in Vascular Calcification

TNAP promotes vascular calcification by hydrolyzing pyrophosphate (PPi), a natural inhibitor of mineralization. The resulting increase in inorganic phosphate (Pi) and decrease in PPi creates a pro-calcific environment. This compound directly inhibits this activity, thereby restoring the protective levels of PPi.

Caption: Inhibition of TNAP by this compound prevents vascular calcification.

Downstream Effects on the ROCK Signaling Pathway

Recent studies have indicated that the inhibition of TNAP activity can impact the Rho-associated coiled-coil containing protein kinase (ROCK) pathway.[5][6] Loss of TNAP activity has been shown to increase the expression of ROCK1/2, leading to cytoskeletal remodeling and potentially affecting endothelial barrier function.[5][6] This suggests a novel mechanism through which TNAP may influence vascular health beyond its direct role in mineralization.

Caption: this compound's impact on the ROCK signaling pathway.

Modulation of Inflammatory and Metabolic Pathways

Proteomic studies have revealed that treatment with this compound is associated with a significant downregulation of inflammatory pathways, such as acute phase response signaling, and steroid/glucose nuclear receptor signaling (LXR/RXR).[7] Conversely, mitochondrial metabolic pathways, including the TCA cycle and fatty acid β-oxidation, were upregulated.[7] These findings suggest that this compound may have broader therapeutic effects beyond its anti-calcific properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of tissue-nonspecific alkaline phosphatase protects against medial arterial calcification and improved survival probability in the CKD-MBD mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

SBI-425: A Technical Guide to its Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-425, with the chemical name 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide, is a potent and orally bioavailable small molecule inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP).[1][2] TNAP is a key enzyme in the regulation of extracellular pyrophosphate (ePPi) levels, a critical inhibitor of mineralization. By hydrolyzing ePPi, TNAP plays a crucial role in physiological bone mineralization. However, its upregulation in soft tissues can lead to pathological calcification, such as vascular calcification, which is associated with cardiovascular morbidity and mortality.[3][4][5] this compound has emerged as a valuable research tool and a potential therapeutic agent for diseases characterized by ectopic calcification.[1][6][7] This technical guide provides an in-depth overview of the target selectivity profile of this compound, including quantitative data, experimental methodologies, and relevant signaling pathways.

Target Selectivity Profile of this compound

The selectivity of a pharmacological inhibitor is paramount to its utility as a research tool and its safety as a potential therapeutic. This compound has been characterized as a highly selective inhibitor of TNAP.

Quantitative Data for Target Inhibition

The inhibitory activity of this compound against its primary target, TNAP, and other related and unrelated enzymes is summarized in the table below.

| Target | IC50 (nM) | Fold Selectivity vs. TNAP | Reference |

| Primary Target | |||

| Tissue-Nonspecific Alkaline Phosphatase (TNAP) | 16 | 1 | [8] |

| Off-Targets (Alkaline Phosphatases) | |||

| Intestinal Alkaline Phosphatase (IAP) | >80,000 | >5000 | [1] |

| Placental Alkaline Phosphatase (PLAP) | >80,000 | >5000 | [1] |

| Off-Targets (Other Enzymes) | |||

| Cytochrome P450 3A4 (CYP3A4) | >30,000 | >1875 | [1] |

A Eurofins/Ricerca Hit Profiling screen against 35 other targets at a concentration of 10 μM showed no significant cross-reactivity.[1]

Signaling Pathway of TNAP in Vascular Calcification

TNAP-mediated vascular calcification is a complex process involving the transdifferentiation of vascular smooth muscle cells (VSMCs) into an osteo/chondrocytic phenotype. The central mechanism is the enzymatic hydrolysis of extracellular pyrophosphate (ePPi), a potent inhibitor of hydroxyapatite crystal formation.

Caption: TNAP hydrolyzes ePPi, promoting vascular calcification.

Experimental Methodologies

TNAP Inhibition Assay (In Vitro)

The potency of this compound against TNAP is typically determined using a biochemical assay that measures the enzymatic hydrolysis of a substrate.

Principle: This assay quantifies the enzymatic activity of TNAP by measuring the rate of hydrolysis of a chromogenic or fluorogenic substrate. In the presence of an inhibitor like this compound, the rate of substrate hydrolysis is reduced in a concentration-dependent manner, allowing for the determination of the IC50 value.

Materials:

-

Recombinant human TNAP

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl2, pH 7.4)

-

Substrate: p-Nitrophenyl phosphate (pNPP) or a fluorogenic substrate

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Add a fixed concentration of recombinant human TNAP to each well of the microplate.

-

Add the different concentrations of this compound to the wells containing TNAP and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate (e.g., pNPP) to each well.

-

Monitor the absorbance (at 405 nm for pNPP) or fluorescence over time using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for determining the in vitro inhibition of TNAP.

Whole Blood TNAP Inhibition Assay

To assess the activity of this compound in a more physiologically relevant matrix, a whole blood assay can be employed.[1][9]

Principle: This assay measures the endogenous TNAP activity directly in minimally diluted blood plasma. It provides a more accurate prediction of the in vivo efficacy of the inhibitor by accounting for factors such as plasma protein binding.

Materials:

-

Freshly collected whole blood (e.g., human or mouse)

-

This compound

-

Substrate (e.g., pNPP)

-

96-well microplate

-

Microplate reader

-

Centrifuge

Procedure:

-

Prepare a serial dilution of this compound.

-

Collect whole blood and prepare plasma by centrifugation.

-

Add plasma to the wells of a microplate.

-

Add the different concentrations of this compound to the plasma and incubate.

-

Initiate the reaction by adding the substrate.

-

Monitor the change in absorbance or fluorescence over time.

-

Calculate the TNAP activity and determine the IC50 of this compound in plasma.

Conclusion

This compound is a potent and highly selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase. Its selectivity against other alkaline phosphatases and a broader panel of off-targets makes it an invaluable tool for studying the role of TNAP in health and disease. The methodologies described herein provide a framework for the continued investigation of this compound and the development of novel TNAP inhibitors for the treatment of pathological calcification and other related disorders. Further studies detailing the complete off-target profile from broader screening panels will be beneficial for a more comprehensive understanding of its pharmacological effects.

References

- 1. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TNAP as a therapeutic target for cardiovascular calcification: a discussion of its pleiotropic functions in the body - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pathophysiological and Genetic Aspects of Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Overexpression of tissue-nonspecific alkaline phosphatase (TNAP) in endothelial cells accelerates coronary artery disease in a mouse model of familial hypercholesterolemia | PLOS One [journals.plos.org]

- 7. academic.oup.com [academic.oup.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A Method for Direct Assessment of Tissue-Nonspecific Alkaline Phosphatase (TNAP) Inhibitors in Blood Samples | Springer Nature Experiments [experiments.springernature.com]

Unraveling the Core Science of SBI-425: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational science behind SBI-425, a potent and selective small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). By elucidating its mechanism of action, summarizing key preclinical data, and detailing experimental methodologies, this document serves as a comprehensive resource for professionals engaged in cardiovascular and metabolic disease research and drug development.

Core Mechanism of Action

This compound is an orally active and highly selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP)[1][2][3]. TNAP is a key enzyme responsible for hydrolyzing extracellular pyrophosphate (ePPi), a potent inhibitor of mineralization, into inorganic phosphate (Pi)[2]. By inhibiting TNAP, this compound effectively increases the levels of ePPi, thereby preventing pathological soft-tissue calcification, a hallmark of various cardiovascular and metabolic diseases[2]. The primary therapeutic potential of this compound lies in its ability to mitigate vascular calcification[4][5][6].

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from various preclinical studies investigating the efficacy and pharmacokinetic profile of this compound.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Source |

| IC50 (TNAP) | 16 nM | [1] |

| Selectivity | >80 µM against IAP and PLAP | [2] |

IAP: Intestinal Alkaline Phosphatase; PLAP: Placental Alkaline Phosphatase

Table 2: In Vivo Pharmacokinetics and Efficacy in Mice

| Parameter | Dosage | Result | Source |

| Plasma TNAP Inhibition | 10 mg/kg (oral) | >75% at 8 hours, ~50% at 24 hours | [2][4] |

| Oral Bioavailability | 10 mg/kg | High exposure (AUC >800 ug.hr/mL) | [2][6] |

| Coronary Calcium Reduction | 30 mg/kg/day (5 weeks) | Reduced from 144622 µm² to 78838 µm² | [7] |

| Coronary Lipid Reduction | 30 mg/kg/day (5 weeks) | Reduced from 77317 µm² to 30754 µm² | [7] |

| Survival in CKD-MBD Model | 10 and 30 mg/kg/day | 100% survival vs. 57.1% in vehicle | [6] |

AUC: Area Under the Curve; CKD-MBD: Chronic Kidney Disease-Mineral and Bone Disorder

Table 3: Efficacy in a Warfarin-Induced Vascular Calcification Rat Model

| Parameter | Dosage | Vehicle Control | This compound Treated | Source |

| Aortic Calcium Content (mg/g tissue) | 10 mg/kg/day (7 weeks) | 3.84 ± 0.64 | 0.70 ± 0.23 | [4] |

| Carotid Artery Calcium Content (mg/g tissue) | 10 mg/kg/day (7 weeks) | 1.46 ± 0.32 | 0.28 ± 0.04 | [4] |

| Femoral Artery Calcium Content (mg/g tissue) | 10 mg/kg/day (7 weeks) | 1.80 ± 0.32 | 0.43 ± 0.12 | [4] |

Signaling Pathways and Molecular Mechanisms

This compound exerts its therapeutic effects through the modulation of several key signaling pathways. Its primary action of TNAP inhibition directly impacts the balance of extracellular pyrophosphate and inorganic phosphate, which is central to preventing hydroxyapatite crystal formation.

Beyond direct mineralization inhibition, studies in a rat model of arterial calcification suggest that this compound treatment is associated with the downregulation of inflammatory signaling pathways, such as the acute phase response, and nuclear receptor signaling (LXR/RXR). Concurrently, it upregulates mitochondrial metabolic pathways, including the TCA cycle and fatty acid β-oxidation[8].

Key Experimental Protocols

This section provides an overview of the methodologies employed in key preclinical studies of this compound.

Warfarin-Induced Vascular Calcification in Rats

-

Animal Model: Male Wistar rats (200-250g) were used[4].

-

Induction of Calcification: Rats were fed a diet containing 0.30% warfarin and 0.15% vitamin K1 for 7 weeks[4].

-

Treatment: this compound (10 mg/kg/day) or vehicle was administered daily via an intraperitoneal (i.p.) catheter for the entire 7-week study period[4].

-

Endpoint Analysis: Calcium content in the aorta, carotid, and femoral arteries was determined. Aortic sections were stained with Von Kossa to visualize calcification[4]. Bone histomorphometry was also performed to assess effects on bone mineralization[4].

Atherosclerosis and Coronary Calcification in Mice

-

Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, a model for atherosclerosis, were used. Some studies utilized transgenic mice overexpressing TNAP in endothelial cells (WHC-eTNAP mice)[7][8].

-

Diet: Mice were fed a high-fat diet starting at 10 weeks of age[8].

-

Treatment: this compound (30 mg/kg/day) was administered as a food admixture from 10 to 25 weeks of age[8]. In another study, treatment was for 5 weeks starting at 8 weeks of age[7].

-

Endpoint Analysis: Plaque calcification was assessed in vivo using 18F-NaF-PET/CT and ex vivo with Alizarin red staining for calcium and Oil Red O staining for lipids in coronary arteries[7][8]. Plasma alkaline phosphatase activity and pyrophosphate levels were also measured[7][8].

Sepsis and Brain-Immune Axis Investigation in Mice

-

Animal Model: C57BL/6 mice were subjected to experimental sepsis induced by cecal ligation and puncture (CLP)[3][9].

-

Treatment: this compound (25 mg/kg, i.p.) or vehicle was administered daily for 7 days post-CLP[3].

-

Endpoint Analysis: Survival, clinical severity scores, and splenocyte T-cell populations (CD4+ and CD8+) were evaluated. Brain TNAP activity was measured to assess blood-brain barrier penetration[3].

Considerations and Future Directions

While this compound has demonstrated significant preclinical efficacy in preventing vascular calcification, it is important to consider its potential effects on physiological bone mineralization. Studies have shown that at therapeutic doses for vascular calcification, this compound can lead to a decreased bone formation rate and mineral apposition rate[4]. Therefore, careful dose-finding studies are crucial to optimize the therapeutic window, maximizing the inhibition of pathological calcification while minimizing effects on normal bone homeostasis[4][5].

Furthermore, the role of TNAP in the central nervous system and the immune system is an emerging area of research. While this compound does not cross the blood-brain barrier in healthy mice, it can penetrate a compromised barrier, as seen in experimental sepsis[3][10]. This suggests potential applications and considerations for this compound in neuroinflammatory conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systemic inhibition of tissue-nonspecific alkaline phosphatase alters the brain-immune axis in experimental sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Inhibition of tissue-nonspecific alkaline phosphatase protects against medial arterial calcification and improved survival probability in the CKD-MBD mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overexpression of tissue-nonspecific alkaline phosphatase (TNAP) in endothelial cells accelerates coronary artery disease in a mouse model of familial hypercholesterolemia | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: SBI-425 for In Vivo Studies in Mouse Models

Introduction

SBI-425 is a potent, selective, and orally bioavailable small molecule inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP).[1][2][3] TNAP is a key ectoenzyme responsible for hydrolyzing extracellular inorganic pyrophosphate (ePPi), a potent inhibitor of mineralization, into inorganic phosphate (Pi).[2][3] By inhibiting TNAP, this compound effectively increases the ePPi/Pi ratio, thereby preventing pathological soft-tissue calcification.[3] Its efficacy has been demonstrated in various mouse models, including those for vascular calcification, chronic kidney disease (CKD), and sepsis, making it a valuable tool for research in these areas.[4][5][6]

Mechanism of Action

The primary mechanism of this compound is the direct inhibition of TNAP enzymatic activity. In physiological bone formation, TNAP activity is crucial for hydrolyzing ePPi to allow for proper skeletal mineralization. However, in pathological conditions, elevated TNAP activity in soft tissues can lead to ectopic calcification, such as medial arterial calcification (MAC).[5] this compound blocks this activity, increasing local concentrations of ePPi, which in turn inhibits the formation and growth of calcium phosphate crystals in the arterial wall.[2][5] Additionally, TNAP is known to dephosphorylate lipopolysaccharide (LPS), preventing its binding to Toll-like receptor 4 (TLR4) and subsequent pro-inflammatory signaling.[4] Inhibition of TNAP by this compound can therefore modulate inflammatory responses.

Signaling Pathway of TNAP Inhibition by this compound

Caption: this compound inhibits TNAP, preventing the breakdown of ePPi to Pi and thus inhibiting calcification.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Dosing Route | Reference |

| Cmax | 178 µg/mL | 10 mg/kg, Oral (po) | [2] |

| AUC | 848 µg*hr/mL | 10 mg/kg, Oral (po) | [2] |

| t1/2 | 2.3 hr | 10 mg/kg, Oral (po) | [2] |

| %F (Bioavailability) | 58% | 10 mg/kg, Oral (po) | [2] |

| Clearance (Clp) | 5.14 mL/min/kg | 2 mg/kg, Intravenous (iv) | [2] |

| Volume of Distribution (Vd) | 1.03 L/kg | 2 mg/kg, Intravenous (iv) | [2] |

Table 2: Summary of In Vivo this compound Dosing Regimens in Mouse Models

| Mouse Model | Dosing Regimen | Administration Route | Vehicle | Key Findings | Reference |

| Healthy C57BL/6J | 25 mg/kg, single dose | Intraperitoneal (IP) | 10% DMSO, 10% Tween-80, 80% water | TNAP activity inhibited in plasma. | [4] |

| Healthy C57BL/6J | 5 mg/kg, single dose | Intravenous (IV) | 10% DMSO, 10% Tween-80, 80% water | TNAP activity inhibited in plasma. | [4] |

| Healthy C57BL/6J | 10 mg/kg, single dose | Oral (po) | Not specified | Inhibited plasma TNAP by >75% at 8h and ~50% at 24h. | [2][5] |

| Experimental Sepsis (CLP) | 25 mg/kg, once daily for 7 days | Intraperitoneal (IP) | 10% DMSO, 10% Tween-80, 80% water | Suppressed specific T-cell populations; did not alter survival. | [4][7] |

| CKD-MBD | 10 mg/kg & 30 mg/kg, once daily for 6 weeks | Oral gavage | Distilled water | Halted medial arterial calcification; improved survival to 100%. | [5] |

| Pseudoxanthoma elasticum (PXE) | 7.5 mg/kg & 75 mg/kg per day for 8 weeks | Diet supplement | N/A | 75 mg/kg dose significantly reduced skin calcification. | [8] |

Experimental Protocols

Protocol 1: Investigating this compound Efficacy in a Sepsis Mouse Model

This protocol details the use of this compound in a cecal ligation and puncture (CLP) mouse model of experimental sepsis to study its effects on the brain-immune axis.[4]

Objective: To assess the impact of systemic TNAP inhibition by this compound on neuroinflammation and peripheral immune responses during sepsis.

Materials:

-

This compound

-

Vehicle solution: 10% DMSO, 10% Tween-80, 80% sterile water for injection[4]

-

C57BL/6 mice

-

Surgical instruments for CLP

-

Sutures

-

Anesthetics

Experimental Workflow:

Caption: Workflow for evaluating this compound in a mouse model of sepsis induced by CLP.

Methodology:

-

Animal Model: Use female C57BL/6 mice, acclimatized for at least one week before the experiment.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of injection, dilute the stock with Tween-80 and sterile water to achieve the final concentration in a vehicle of 10% DMSO, 10% Tween-80, and 80% water.

-

CLP Surgery:

-

Anesthetize the mouse using an appropriate anesthetic.

-

Make a midline laparotomy incision to expose the cecum.

-

Ligate the cecum below the ileocecal valve.

-

Puncture the cecum once or twice with a needle (e.g., 21-gauge).

-

Gently squeeze the cecum to extrude a small amount of fecal matter.

-

Return the cecum to the peritoneal cavity and close the incision with sutures.

-

-

This compound Administration:

-

Monitoring:

-

Assess survival, body weight, and clinical severity scores daily for the duration of the study.[4]

-

-

Tissue Collection and Analysis:

-

Twenty-four hours after the final injection (Day 7), euthanize the mice.[9]

-

Collect blood via cardiac puncture for plasma separation.

-

Perfuse animals with saline and harvest tissues such as the brain and spleen.

-

Analyze plasma and tissue homogenates for TNAP activity, and process splenocytes for flow cytometry to evaluate T-cell populations (e.g., CD4+Foxp3+).[4]

-

Protocol 2: Evaluating this compound for Chronic Kidney Disease-Induced Vascular Calcification

This protocol is designed to assess the ability of this compound to prevent medial arterial calcification in a mouse model of Chronic Kidney Disease-Mineral and Bone Disorder (CKD-MBD).[5]

Objective: To determine if oral administration of this compound can protect against the development of vascular calcification and improve survival in CKD-MBD mice.

Materials:

-

This compound

-

Vehicle: Distilled water[5]

-

Male mice (e.g., DBA/2J)

-

Specialized diet: 0.2% adenine and 1.8% phosphorus[5]

-

Oral gavage needles

-

Micro-computed tomography (CT) scanner

Experimental Workflow:

Caption: Workflow for assessing this compound's effect on vascular calcification in a CKD-MBD mouse model.

Methodology:

-

Animal Model and Diet:

-

This compound Preparation and Administration:

-

Dissolve this compound in distilled water to the desired concentrations (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse receiving 0.25 mL).

-

From 14 to 20 weeks of age, administer this compound (10 mg/kg or 30 mg/kg) or vehicle (distilled water) once daily via oral gavage.[5]

-

-

Monitoring and Imaging:

-

Monitor survival probability throughout the study.

-

Perform in vivo micro-CT scans at weeks 14, 16, 18, and 20 to longitudinally assess the progression of aortic calcification.[5]

-

-

Endpoint Analysis:

-

At 20 weeks of age, euthanize the animals.

-

Harvest blood to measure plasma TNAP activity and pyrophosphate levels.

-

Harvest the aorta for histological analysis (e.g., Von Kossa staining) and to quantify tissue calcium content.[5]

-

Harvest bone (e.g., femur) for bone architecture analysis if required.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Systemic inhibition of tissue-nonspecific alkaline phosphatase alters the brain-immune axis in experimental sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of tissue-nonspecific alkaline phosphatase protects against medial arterial calcification and improved survival probability in the CKD-MBD mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Systemic inhibition of tissue-nonspecific alkaline phosphatase alters the brain-immune axis in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Tissue-Nonspecific Alkaline Phosphatase Attenuates Ectopic Mineralization in the Abcc6−/− Mouse Model of PXE but not in the Enpp1 Mutant Mouse Models of GACI - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

SBI-425 Application Notes and Protocols for Rat Vascular Calcification Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of SBI-425, a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), in rat models of vascular calcification. The information presented is collated from preclinical research to guide the design and execution of similar studies.

Introduction

Vascular calcification is a pathological process characterized by the deposition of calcium phosphate crystals in the arterial wall, leading to increased stiffness and cardiovascular complications. Elevated activity of tissue-nonspecific alkaline phosphatase (TNAP) is a key driver of this process. TNAP hydrolyzes pyrophosphate (PPi), a potent inhibitor of mineralization, into inorganic phosphate (Pi), thereby promoting hydroxyapatite crystal formation. This compound has emerged as a valuable research tool for investigating the role of TNAP in vascular calcification and for evaluating the therapeutic potential of TNAP inhibition.

Mechanism of Action

This compound is a small molecule inhibitor that selectively targets TNAP. By inhibiting TNAP, this compound prevents the degradation of PPi. The increased local concentration of PPi effectively inhibits the formation and growth of hydroxyapatite crystals within the vascular wall, thus attenuating vascular calcification.[1][2] Proteomic studies have further revealed that the therapeutic effects of this compound are associated with the downregulation of inflammatory pathways, such as acute phase response signaling and LXR/RXR signaling, and the upregulation of mitochondrial metabolic pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in a warfarin-induced rat model of vascular calcification.

Table 1: Effect of this compound on Arterial Calcium Content

| Treatment Group | Aorta (mg calcium/g wet tissue) | Carotid Artery (mg calcium/g wet tissue) | Femoral Artery (mg calcium/g wet tissue) |

| Vehicle | 3.84 ± 0.64 | 1.46 ± 0.32 | 1.80 ± 0.32 |

| This compound (10 mg/kg/day) | 0.70 ± 0.23 | 0.28 ± 0.04 | 0.43 ± 0.12 |

Data presented as mean ± standard deviation.[1]

Experimental Protocols

Warfarin-Induced Vascular Calcification in Rats

This protocol describes the induction of vascular calcification in rats using a warfarin-containing diet, a widely used and reproducible model.

Materials:

-

Male Wistar rats (200-250g)[1]

-

Standard rat chow

-

Warfarin sodium

-

Vitamin K1

-

This compound

-

Vehicle for this compound (e.g., 1% ethanol, 0.3% sodium hydroxide, 98.7% dextrose 5% in PBS)

-

Gavage needles

Procedure:

-

Acclimatize male Wistar rats for at least one week before the start of the experiment.

-

Prepare a custom diet containing 0.30% warfarin and 0.15% vitamin K1.[1] The inclusion of vitamin K1 is crucial to prevent lethal bleeding.

-

Randomly assign rats to two groups: a vehicle control group and an this compound treatment group.

-

Administer this compound at a dose of 10 mg/kg/day via oral gavage.[1] Dissolve this compound in a suitable vehicle. Administer an equivalent volume of the vehicle to the control group.

-

Provide the warfarin-containing diet and daily treatments for a period of 7 weeks.[1]

-

Monitor the animals' health and body weight regularly throughout the study.

-

At the end of the 7-week period, euthanize the animals and harvest the aorta, carotid, and femoral arteries for analysis.

Quantification of Vascular Calcium Content

The o-cresolphthalein complexone (OCPC) method is a colorimetric assay used to determine the total calcium content in tissue samples.

Materials:

-

Harvested arterial tissue

-

Hydrochloric acid (HCl), 0.1 M

-

O-cresolphthalein complexone reagent

-

Calcium standards

-

Spectrophotometer

Procedure:

-

Weigh the wet tissue samples.

-

Homogenize the tissue samples in 0.1 M HCl.

-

Centrifuge the homogenates to pellet any insoluble debris.

-

Collect the supernatant for calcium measurement.

-

Prepare a series of calcium standards of known concentrations.

-

Add the o-cresolphthalein complexone reagent to the standards and the tissue extracts.

-

Incubate the reactions according to the manufacturer's instructions to allow for color development.

-

Measure the absorbance of the standards and samples at 575 nm using a spectrophotometer.

-

Generate a standard curve using the absorbance values of the calcium standards.

-

Determine the calcium concentration in the tissue extracts by interpolating their absorbance values on the standard curve.

-

Express the final calcium content as mg of calcium per gram of wet tissue weight.

Histological Assessment of Vascular Calcification

Von Kossa staining is used to visualize calcium deposits in histological sections.

Materials:

-

Formalin-fixed, paraffin-embedded arterial tissue sections (4-5 µm)

-

5% Silver nitrate solution

-

5% Sodium thiosulfate solution

-

Nuclear Fast Red counterstain

-

Microscope

Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Incubate the slides in a 5% silver nitrate solution and expose them to a bright light source (e.g., a 60-100 watt bulb) for 20-60 minutes.

-

Rinse the slides thoroughly with distilled water.

-

Incubate the slides in 5% sodium thiosulfate for 5 minutes to remove unreacted silver.

-

Rinse the slides again with distilled water.

-

Counterstain the sections with Nuclear Fast Red for 5 minutes.

-

Dehydrate the slides through graded alcohols and clear in xylene.

-

Mount the coverslips with a permanent mounting medium.

-

Examine the stained sections under a light microscope. Calcium deposits will appear black.

Visualizations

Caption: Signaling pathway of this compound in vascular calcification.

Caption: Experimental workflow for this compound rat vascular calcification study.

References

- 1. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for SBI-425 in a Chronic Kidney Disease (CKD) Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Kidney Disease (CKD) is a progressive condition characterized by the gradual loss of kidney function over time. A significant complication of CKD is Mineral and Bone Disorder (CKD-MBD), which is strongly associated with cardiovascular morbidity and mortality. A key pathological feature of CKD-MBD is medial arterial calcification (MAC), a process where vascular smooth muscle cells undergo osteoblastic trans-differentiation, leading to the deposition of calcium phosphate crystals in the arterial wall.

Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme that promotes mineralization by hydrolyzing pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation. In CKD, elevated TNAP activity contributes to the progression of vascular calcification. SBI-425 is a potent, selective, and orally bioavailable inhibitor of TNAP, making it a promising therapeutic agent for mitigating vascular calcification in CKD.[1][2] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in preclinical CKD models.

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of TNAP.[1][2] This inhibition leads to an increase in the plasma concentration of pyrophosphate (PPi).[1][3] PPi is a natural inhibitor of calcification, preventing the formation and growth of hydroxyapatite crystals in soft tissues like the vasculature.[4][5] In the context of CKD, where there is an imbalance in mineral metabolism, the inhibition of TNAP by this compound helps to restore the protective PPi/Pi ratio, thereby attenuating the progression of medial arterial calcification.[1][4]

Figure 1. Signaling pathway of this compound in CKD-associated vascular calcification.

Data Presentation

Efficacy of this compound in a Mouse Model of CKD-MBD

| Parameter | Control | Vehicle (CKD) | This compound (10 mg/kg) | This compound (30 mg/kg) |

| Survival Rate | 100% | 57.1% | 100% | 100% |

| Aortic Calcification (von Kossa positive area %) | ~0% | Significant Increase | Significantly Reduced | Significantly Reduced |

| Plasma PPi | Baseline | Decreased | Increased | Increased |

| Plasma TNAP Activity | Baseline | Increased | Suppressed | Suppressed |

| Blood Urea Nitrogen (BUN) | Normal | Significantly Increased | No Significant Change | No Significant Change |

| Serum Creatinine | Normal | Significantly Increased | No Significant Change | No Significant Change |

Data compiled from a study using an adenine-induced CKD-MBD mouse model.[1]

Effects of this compound on Renal Function and Calcification in a 5/6 Nephrectomy CKD Model

| Parameter | Sham | Vehicle (CKD) | This compound (1 mg/kg) | This compound (10 mg/kg) |

| Renal Calcium Content (μg/mg dry weight) | 0.954 ± 0.054 | 4.179 ± 0.673 | 1.954 ± 0.320 | 0.821 ± 0.109 |

| Blood Urea Nitrogen (BUN) | Baseline | Significantly Increased | Significantly Prevented Deterioration | Significantly Prevented Deterioration |

| Plasma FGF-23 | Baseline | Elevated | Significantly Prevented Deterioration | Significantly Prevented Deterioration |

| Plasma PTH | Baseline | Elevated | Significantly Prevented Deterioration | Significantly Prevented Deterioration |

| Plasma Phosphate | Baseline | Elevated | Significantly Prevented Deterioration | Significantly Prevented Deterioration |